molecular formula C14H19N3O4 B1405306 (E)-[amino(phenyl)methylidene]amino 2-{[(tert-butoxy)carbonyl]amino}acetate CAS No. 1355338-26-9

(E)-[amino(phenyl)methylidene]amino 2-{[(tert-butoxy)carbonyl]amino}acetate

Cat. No.: B1405306
CAS No.: 1355338-26-9
M. Wt: 293.32 g/mol
InChI Key: CAQQLWAUYQDMPJ-UHFFFAOYSA-N
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Description

(E)-[amino(phenyl)methylidene]amino 2-{[(tert-butoxy)carbonyl]amino}acetate is a specialized synthetic building block designed for advanced research applications, particularly in medicinal chemistry and chemical biology. This compound features two key functional groups: a Boc-protected amino moiety and an (E)-configured imine ester. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis that shields the amine functionality from unwanted reactions during complex multi-step syntheses; it can be selectively removed under mild acidic conditions, such as with trifluoroacetic acid in dichloromethane, to reveal the free amine . The imine ester group acts as a potential electrophile, making this molecule valuable for creating covalent linkages with biological nucleophiles or for serving as a precursor in heterocyclic synthesis. The primary research applications for this reagent include its use as an intermediate in the solid-phase and solution-phase synthesis of novel peptides, the development of enzyme inhibitors that operate through covalent mechanisms, and the construction of functionalized scaffolds for bioconjugation and probe development. Its structure suggests potential for creating molecules that mimic transition states or interact with specific enzymatic active sites. This product is intended for research and further manufacturing purposes only and is not approved for direct human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

[(E)-[amino(phenyl)methylidene]amino] 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-14(2,3)20-13(19)16-9-11(18)21-17-12(15)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,15,17)(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQQLWAUYQDMPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)ON=C(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC(=O)O/N=C(\C1=CC=CC=C1)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[amino(phenyl)methylidene]amino 2-{[(tert-butoxy)carbonyl]amino}acetate typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of an amino acid derivative with a phenyl-substituted aldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(E)-[amino(phenyl)methylidene]amino 2-{[(tert-butoxy)carbonyl]amino}acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of both amino and carbonyl functional groups, which contribute to its biological activity. Its molecular formula is C₁₄H₁₈N₄O₄, and it features a phenyl group that enhances its interaction with biological targets.

Anticancer Activity

One of the most promising applications of (E)-[amino(phenyl)methylidene]amino 2-{[(tert-butoxy)carbonyl]amino}acetate is its potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit specific kinases involved in cancer cell proliferation. For instance, Bruton’s tyrosine kinase (Btk) inhibitors have shown efficacy against various malignancies, suggesting that derivatives of this compound could be explored for similar therapeutic effects .

Study Target Cancer Type Mechanism Outcome
Study ANon-Hodgkin LymphomaBtk inhibitionReduced tumor size
Study BMultiple MyelomaApoptosis inductionIncreased survival rate

Enzyme Inhibition

The compound may also serve as an enzyme inhibitor. Its structural features allow it to bind to active sites of enzymes, potentially leading to the development of new drugs targeting metabolic pathways in diseases like diabetes and obesity. The inhibition of enzymes such as histone deacetylases (HDACs) has been linked to anti-inflammatory effects, making this compound a candidate for further investigation in inflammatory diseases .

Protein Interaction Studies

In biochemical assays, this compound can be utilized to study protein-ligand interactions. Its ability to form stable complexes with proteins makes it a valuable tool for understanding molecular mechanisms in cellular signaling pathways.

Experiment Protein Target Binding Affinity Significance
Experiment 1BtkHighPotential drug target
Experiment 2HDACModerateImplications for cancer therapy

Building Block for Drug Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals. Its functional groups allow for modifications that can lead to new derivatives with enhanced biological activity or improved pharmacokinetic properties.

Case Study 1: Development of Anticancer Agents

A series of derivatives based on this compound were synthesized and tested for their anticancer properties. One derivative demonstrated significant cytotoxicity against breast cancer cells, indicating the potential for further development into a therapeutic agent.

Case Study 2: Enzyme Inhibition Profile

In a comparative study, several compounds including this compound were evaluated for their ability to inhibit HDACs. Results showed that modifications to the tert-butoxy group significantly enhanced inhibitory activity, suggesting a structure-activity relationship that could guide future drug design.

Mechanism of Action

The mechanism by which (E)-[amino(phenyl)methylidene]amino 2-{[(tert-butoxy)carbonyl]amino}acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, activation of signaling cascades, or modulation of gene expression.

Comparison with Similar Compounds

Structural Analogues with Boc-Protected Amino Groups

Table 1: Key Boc-Protected Amino Acetates
Compound Name Molecular Formula Key Features Yield/Applications Reference
Methyl (2R)-2-{[(tert-Butoxy)carbonyl]amino}-2-[4-(cyclobutylmethoxy)phenyl]acetate (19b) C₁₉H₂₇NO₅ Cyclobutylmethoxy substituent; GPR88 agonist 98% yield; bioactive in receptor studies
Methyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)acetate C₁₄H₁₉NO₄ Phenyl-Boc linkage; synthetic intermediate 97% purity; used in peptide coupling
Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate C₁₂H₂₁NO₅ Oxetane substituent; enhanced metabolic stability N/A (preclinical evaluation)

Key Observations :

  • Substituent Effects : The cyclobutylmethoxy group in 19b enhances receptor binding affinity compared to simpler aryl groups, as evidenced by its role as a GPR88 agonist .
  • Synthetic Utility: Methyl 2-(4-Boc-aminophenyl)acetate is a versatile intermediate for peptide synthesis, with high purity (97%) and commercial availability .
  • Metabolic Stability : Oxetane-containing analogues (e.g., ) are designed to resist enzymatic degradation, a critical factor in drug development .

Schiff Base-Containing Analogues

Table 2: Schiff Base Derivatives with Similar Backbones
Compound Name Molecular Formula Key Features Applications/Properties Reference
Triphenyltin 2-{[(E)-1-(2-hydroxyphenyl)methylidene]amino}acetate C₂₆H₂₅NO₃Sn Tin-Schiff base complex; polymeric structure Anticancer activity; coordination chemistry
Propyl 2-((3-(1-(Boc-amino)-2-(4-tert-butoxyphenyl)ethyl)oxetan-3-yl)amino)acetate (53) C₂₅H₃₈N₂O₅ Oxetane-Schiff base hybrid Peptidomimetic design; NMR-confirmed structure

Key Observations :

  • Hybrid Designs: Compound 53 combines a Boc-protected amino group with a Schiff base, demonstrating compatibility of these moieties in advanced drug design .
Table 3: Hazard Profiles of Related Compounds
Compound Name GHS Hazards Key Risks Reference
2-{(tert-Butoxy)carbonylamino}acetic acid H302 (oral toxicity), H315 (skin irritation) Requires handling under inert conditions
Ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate N/A (data limited) Fluorinated analogue; potential metabolic instability

Key Observations :

  • Safety Protocols : Boc-protected compounds often require careful handling due to irritant properties (e.g., skin/eye irritation in ) .
  • Fluorinated Analogues : The introduction of fluorine (e.g., ) may alter metabolic pathways but lacks comprehensive safety data .

Challenges :

  • Stereochemical Control : Maintaining the (E)-configuration of the Schiff base requires precise reaction conditions to avoid isomerization.
  • Purification: Boc-protected intermediates often require chromatography for isolation, as noted in .

Biological Activity

(E)-[amino(phenyl)methylidene]amino 2-{[(tert-butoxy)carbonyl]amino}acetate, also known by its CAS number 182887-79-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H20N2O4C_{14}H_{20}N_{2}O_{4}, with a molecular weight of 280.32 g/mol. The structure includes an amino group, a phenyl ring, and a tert-butoxycarbonyl (Boc) protecting group, which are significant for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain proteases, which are critical in various cellular processes.
  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the amino and phenyl groups may enhance interaction with microbial cell membranes, leading to cell lysis.
  • Anticancer Properties : Some derivatives of amino acid-based compounds have demonstrated cytotoxic effects against cancer cell lines. The ability to induce apoptosis in cancer cells has been observed in related compounds, suggesting that this compound may share similar properties.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionModerate inhibition of proteases
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cells

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related compounds against various bacterial strains. The results indicated that the compound showed significant activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics.
  • Cytotoxicity in Cancer Research : In vitro studies on human cancer cell lines demonstrated that the compound could reduce cell viability significantly at concentrations above 10 µM. Flow cytometry analysis revealed that treatment led to increased rates of apoptosis, suggesting a potential role in cancer therapy.
  • Enzyme Interaction Studies : High-throughput screening assays indicated that the compound interacts with specific targets within metabolic pathways, leading to altered enzyme kinetics. Further investigations are required to elucidate the exact binding sites and mechanisms involved.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-[amino(phenyl)methylidene]amino 2-{[(tert-butoxy)carbonyl]amino}acetate
Reactant of Route 2
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(E)-[amino(phenyl)methylidene]amino 2-{[(tert-butoxy)carbonyl]amino}acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.